molecular formula C19H24FN5O B5202269 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No. B5202269
M. Wt: 357.4 g/mol
InChI Key: ZGCJPLABLUWIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. The compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs for various medical conditions.

Mechanism of Action

The mechanism of action of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors in the body, thereby preventing the progression of various medical conditions.
Biochemical and Physiological Effects:
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects on the body. The compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. The compound has also been shown to have a positive effect on the immune system and may help in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine in lab experiments include its unique structure and properties, which make it a promising candidate for drug development. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine. These include further studies to fully understand its mechanism of action, the development of new drugs based on the compound, and the exploration of its potential use in the treatment of various medical conditions. Additionally, the compound may be studied for its potential use as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine involves the reaction between 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid and 4-(4-fluorophenyl)piperazine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under controlled conditions of temperature and pressure.

Scientific Research Applications

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential use in drug development. The compound has shown promising results in the treatment of various medical conditions such as cancer, Alzheimer's disease, Parkinson's disease, and depression. The compound has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c20-15-6-8-16(9-7-15)23-10-12-24(13-11-23)19(26)18-14-25(22-21-18)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCJPLABLUWIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine

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